1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole
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Overview
Description
1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole, commonly known as DBIM, is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound has been synthesized using different methods and has been found to possess several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of DBIM is not fully understood, but it has been proposed that it works by inhibiting the activity of certain enzymes and proteins in the body. DBIM has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. DBIM has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
DBIM has been found to possess several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. DBIM has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DBIM has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, DBIM has been found to possess anti-bacterial properties, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
DBIM has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, DBIM has been found to be relatively stable and can be stored for long periods of time. However, one limitation is that the mechanism of action of DBIM is not fully understood, which makes it difficult to design experiments that specifically target its activity. Additionally, DBIM has been found to be cytotoxic at high concentrations, which limits its use in certain experiments.
Future Directions
There are several potential future directions for the research on DBIM. One direction is to further investigate its potential use as an anti-cancer agent, as it has been shown to possess activity against various cancer cell lines. Another direction is to investigate its potential use as an anti-inflammatory agent, as it has been shown to possess activity against inflammatory mediators. Additionally, future research could investigate its potential use as a treatment for Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase. Finally, future research could investigate the development of new antibiotics based on the anti-bacterial properties of DBIM.
Synthesis Methods
DBIM can be synthesized using various methods, including the reaction of 2,4-dichlorobenzyl chloride with 2-mercaptobenzimidazole and subsequent oxidation with hydrogen peroxide. Other methods include the reaction of 2,4-dichlorobenzylamine with 2-mercaptobenzimidazole and the reaction of 2,4-dichlorobenzyl alcohol with 2-mercaptobenzimidazole.
Scientific Research Applications
DBIM has been extensively researched for its potential use in various scientific applications, including its use as an anti-cancer agent, anti-inflammatory agent, and as a potential treatment for Alzheimer's disease. DBIM has also been found to possess anti-bacterial and anti-viral properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-2-methylsulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2S/c1-22(20,21)15-18-13-4-2-3-5-14(13)19(15)9-10-6-7-11(16)8-12(10)17/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXPDHYZMJPJOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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